molecular formula C11H11NO3 B136290 (4R)-3-Acetyl-4-phenyl-1,3-oxazolidin-2-one CAS No. 154669-73-5

(4R)-3-Acetyl-4-phenyl-1,3-oxazolidin-2-one

Cat. No.: B136290
CAS No.: 154669-73-5
M. Wt: 205.21 g/mol
InChI Key: XALZBROPIGPSAQ-JTQLQIEISA-N
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Description

(4R)-3-Acetyl-4-phenyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is of significant interest in organic chemistry due to its potential applications in asymmetric synthesis and as a chiral auxiliary. The presence of both acetyl and phenyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-3-Acetyl-4-phenyl-1,3-oxazolidin-2-one typically involves the cyclization of an appropriate amino alcohol with an acylating agent. One common method includes the reaction of ®-phenylglycinol with acetic anhydride under basic conditions to form the oxazolidinone ring. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure high stereoselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(4R)-3-Acetyl-4-phenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazolidinone ring into other cyclic structures.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the oxazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

(4R)-3-Acetyl-4-phenyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (4R)-3-Acetyl-4-phenyl-1,3-oxazolidin-2-one involves its ability to act as a chiral auxiliary, facilitating the formation of chiral centers in target molecules. The oxazolidinone ring provides a rigid framework that can influence the stereochemistry of reactions, leading to the preferential formation of one enantiomer over the other. This stereoselectivity is crucial in the synthesis of chiral drugs and other biologically active compounds.

Comparison with Similar Compounds

Similar Compounds

    (4S)-3-Acetyl-4-phenyl-1,3-oxazolidin-2-one: The enantiomer of the compound with similar chemical properties but different stereochemistry.

    (4R)-3-Benzyl-4-phenyl-1,3-oxazolidin-2-one: A derivative with a benzyl group instead of an acetyl group.

    (4R)-3-Acetyl-4-methyl-1,3-oxazolidin-2-one: A derivative with a methyl group instead of a phenyl group.

Uniqueness

(4R)-3-Acetyl-4-phenyl-1,3-oxazolidin-2-one is unique due to its specific combination of acetyl and phenyl groups, which confer distinct chemical reactivity and stereoselectivity. This makes it particularly valuable in asymmetric synthesis and as a chiral auxiliary in the preparation of enantiomerically pure compounds.

Properties

IUPAC Name

(4R)-3-acetyl-4-phenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-8(13)12-10(7-15-11(12)14)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALZBROPIGPSAQ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(COC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1[C@@H](COC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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